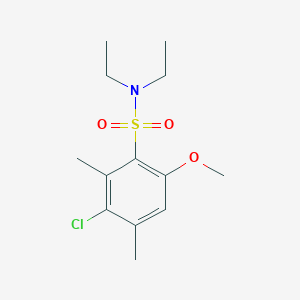
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide, also known as CDME, is a sulfonamide derivative that has gained significant attention in recent years due to its potential applications in scientific research. CDME is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer development. 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of COX-2 and MMP-9, both of which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide in lab experiments is its versatility. 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide can be used in a variety of different applications, including as a reagent for the synthesis of other chemical compounds and as a tool for investigating biological mechanisms. However, one of the limitations of using 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
Direcciones Futuras
There are a number of potential future directions for the use of 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide in scientific research. One potential direction is in the development of new anti-inflammatory and anti-cancer drugs, as 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide has been shown to possess these properties. Additionally, 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide could be used as a tool for investigating the mechanisms of inflammation and cancer development, which could lead to the development of new therapeutic targets. Finally, 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide could be used in the development of new chemical compounds with a variety of different applications.
Métodos De Síntesis
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylaniline with chlorosulfonic acid to produce 3-chloro-2,4-dimethylbenzenesulfonic acid. This intermediate is then reacted with diethylamine and sodium methoxide to yield 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent for the synthesis of other chemical compounds and as a tool for investigating biological mechanisms. One of the primary applications of 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide is in the development of new drugs, as it has been shown to possess anti-inflammatory and anti-cancer properties.
Propiedades
Nombre del producto |
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H20ClNO3S |
Peso molecular |
305.82 g/mol |
Nombre IUPAC |
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO3S/c1-6-15(7-2)19(16,17)13-10(4)12(14)9(3)8-11(13)18-5/h8H,6-7H2,1-5H3 |
Clave InChI |
KDFYBFANYGXNJB-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1C)Cl)C)OC |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1C)Cl)C)OC |
Solubilidad |
18.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)


![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)


